6-(Difluoromethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a difluoromethyl group at the 6-position and a keto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-chloropyridin-2(1H)-one with difluoromethylating agents under specific conditions
Industrial Production Methods
Industrial production methods for 6-(Difluoromethyl)pyridin-2(1H)-one may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydroxypyridines. Substitution reactions can lead to a variety of substituted pyridines.
Scientific Research Applications
6-(Difluoromethyl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: It is explored as a building block for the synthesis of novel pesticides and herbicides.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridin-2(1H)-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-Methylpyridin-2(1H)-one: Contains a methyl group instead of a difluoromethyl group.
6-Chloropyridin-2(1H)-one: Features a chlorine atom at the 6-position instead of a difluoromethyl group.
Uniqueness
6-(Difluoromethyl)pyridin-2(1H)-one is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold in various research fields.
Properties
IUPAC Name |
6-(difluoromethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)4-2-1-3-5(10)9-4/h1-3,6H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBTVHQLSYVUIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.